molecular formula C11H21NO B3821054 2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine

2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine

Cat. No.: B3821054
M. Wt: 183.29 g/mol
InChI Key: JAQVDACLHDCZIX-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine is an organic compound that belongs to the class of oxazolidines. Oxazolidines are heterocyclic compounds containing a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a 2,5-dimethylhex-4-en-2-yl group attached to the oxazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine typically involves the reaction of 2,5-dimethylhex-4-en-2-amine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert the oxazolidine ring to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidine ring is opened and replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxazolidinones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethylhex-4-en-3-ol
  • 2,5-Dimethylhex-4-en-2-amine
  • 2,5-Dimethyl-3-vinyl-4-hexen-2-yl acetate

Uniqueness

2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine is unique due to its specific structural features, including the oxazolidine ring and the 2,5-dimethylhex-4-en-2-yl group. These structural characteristics confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(2,5-dimethylhex-4-en-2-yl)-1,3-oxazolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-9(2)5-6-11(3,4)10-12-7-8-13-10/h5,10,12H,6-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQVDACLHDCZIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(C)(C)C1NCCO1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine
Reactant of Route 2
Reactant of Route 2
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine
Reactant of Route 3
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine
Reactant of Route 4
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine
Reactant of Route 5
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine
Reactant of Route 6
2-(2,5-Dimethylhex-4-en-2-yl)-1,3-oxazolidine

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